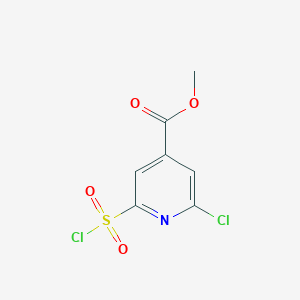
Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a chlorine atom attached to an isonicotinate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate typically involves the chlorination of methyl isonicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce sulfonamides or other reduced products .
Scientific Research Applications
Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The compound can also act as an electrophile, forming covalent bonds with nucleophilic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloroisonicotinate: Similar in structure but lacks the chlorosulfonyl group.
Methyl 2-chloro-6-methylisonicotinate: Contains a methyl group instead of the chlorosulfonyl group.
Methyl nicotinate: Lacks both the chlorine and chlorosulfonyl groups
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .
Properties
Molecular Formula |
C7H5Cl2NO4S |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
methyl 2-chloro-6-chlorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(8)10-6(3-4)15(9,12)13/h2-3H,1H3 |
InChI Key |
JTJRFINRJQWOKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















